2,6-diamino-4-[4-(trifluoromethyl)phenyl]-4H-thiopyran-3,5-dicarbonitrile
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Overview
Description
2,6-diamino-4-[4-(trifluoromethyl)phenyl]-4H-thiopyran-3,5-dicarbonitrile is an organic compound with the molecular formula C14H9F3N4S and a molecular weight of 322.31 g/mol . This compound features a thiopyran ring substituted with amino groups and a trifluoromethylphenyl group, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
The synthesis of 2,6-diamino-4-[4-(trifluoromethyl)phenyl]-4H-thiopyran-3,5-dicarbonitrile typically involves multiple steps. One common method starts with p-trifluoromethylaniline as a raw material. The process includes diazotization, cyclization with ethyl 2,3-dicyanopropionate under weakly acidic conditions, chlorination, and decarboxylation . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,6-diamino-4-[4-(trifluoromethyl)phenyl]-4H-thiopyran-3,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
2,6-diamino-4-[4-(trifluoromethyl)phenyl]-4H-thiopyran-3,5-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 2,6-diamino-4-[4-(trifluoromethyl)phenyl]-4H-thiopyran-3,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The amino groups can form hydrogen bonds with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar compounds to 2,6-diamino-4-[4-(trifluoromethyl)phenyl]-4H-thiopyran-3,5-dicarbonitrile include:
2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine: This compound shares the trifluoromethylphenyl group but has a triazine ring instead of a thiopyran ring.
2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine: Similar to the previous compound but with a different substitution pattern.
1-(Trimethylsilyl)ethynyl-4-(trifluoromethyl)benzene: This compound features a trifluoromethyl group on a benzene ring with a different functional group. The uniqueness of this compound lies in its thiopyran ring structure, which imparts distinct chemical and physical properties compared to its analogs.
Properties
Molecular Formula |
C14H9F3N4S |
---|---|
Molecular Weight |
322.31 g/mol |
IUPAC Name |
2,6-diamino-4-[4-(trifluoromethyl)phenyl]-4H-thiopyran-3,5-dicarbonitrile |
InChI |
InChI=1S/C14H9F3N4S/c15-14(16,17)8-3-1-7(2-4-8)11-9(5-18)12(20)22-13(21)10(11)6-19/h1-4,11H,20-21H2 |
InChI Key |
TWDXZPPSGUPSLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2C(=C(SC(=C2C#N)N)N)C#N)C(F)(F)F |
Origin of Product |
United States |
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